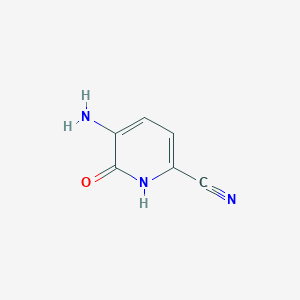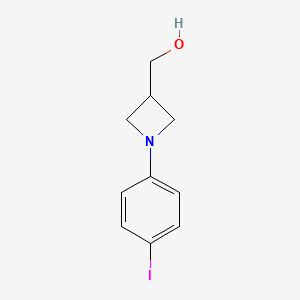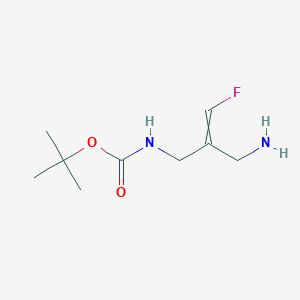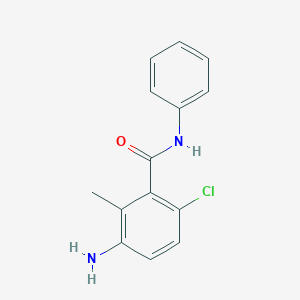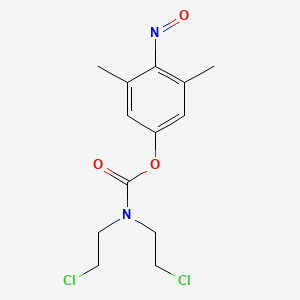
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl) groups, a nitroso group, and a xylyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester typically involves the reaction of bis(2-chloroethyl)amine with 4-nitroso-3,5-xylyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamic acid esters.
Aplicaciones Científicas De Investigación
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 3,5-dimethylphenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 4-methylphenyl ester
Uniqueness
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The combination of bis(2-chloroethyl) groups and the nitroso-xylyl ester moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63884-83-3 |
|---|---|
Fórmula molecular |
C13H16Cl2N2O3 |
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FZFLXPZCRIPDIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


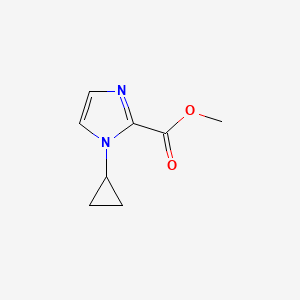
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
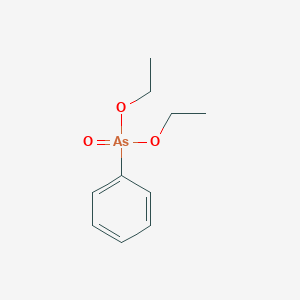
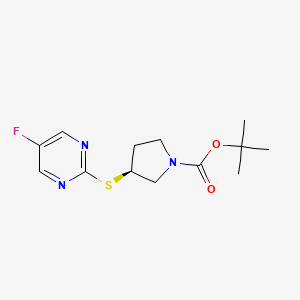
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
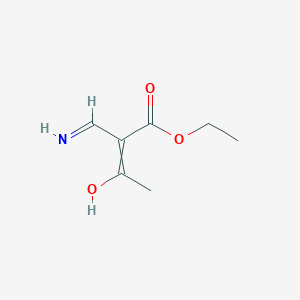
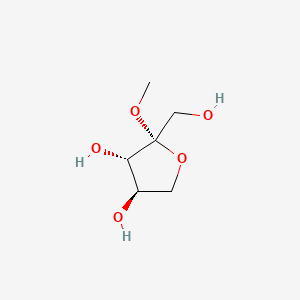

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
